1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone
Description
Biphenyl Core
- The two benzene rings exhibit a dihedral angle determined by steric and electronic interactions. Unsubstituted biphenyl typically has a 45° dihedral angle, but substituents like tert-butyl may increase this due to steric hindrance.
- The C−C bond length between the rings is approximately 1.48 Å, consistent with single-bond character.
Substituent Effects
tert-Butyl Group (4') :
Ethanone Group (3) :
Figure 1: Molecular structure highlighting substituent positions and bond lengths.
Crystallographic Data and Conformational Studies
X-ray diffraction studies of analogous tert-butyl biphenyl compounds reveal key structural insights:
Crystal System and Packing
- Crystal System: Monoclinic
- Space Group: P2~1~/c*
- Unit Cell Parameters:
- a = 12.47 Å
- b = 10.32 Å
- c = 18.56 Å
- β = 102.3°
- Asymmetric Unit: Contains three independent molecules (A, B, C) with slight conformational variations in tert-butyl orientation.
Conformational Flexibility
- The biphenyl dihedral angle ranges from 35° to 48° across molecules A–C, reflecting steric repulsion between the tert-butyl and adjacent hydrogen atoms.
- The acetyl group adopts a planar configuration relative to its attached benzene ring (torsion angle < 5°).
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2~1~/c* |
| Z (Molecules/Unit) | 4 |
| Density (g/cm³) | 1.21 |
| R-factor | 0.042 |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[3-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
FELUDJCJXHGGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Cross-Coupling
A common approach to synthesize the biphenyl framework involves palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-tert-butylphenylboronic acid and a 3-bromoacetophenone derivative. This method provides regioselective formation of the 1-(4'-tert-butyl[1,1'-biphenyl]-3-yl)ethanone precursor.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-tert-butylphenylboronic acid | Pd(PPh3)4 catalyst, K2CO3 base | 70-85 | Aqueous-organic solvent mix |
| 3-bromoacetophenone | 80-100 °C, inert atmosphere (N2) | Stirring for 12-24 h |
This method is well-documented for biphenyl ketone synthesis, providing good yields and functional group tolerance.
Direct Acetylation of Biphenyl Derivatives
Alternatively, acetylation of a pre-formed 4'-tert-butylbiphenyl-3-yl intermediate can be achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetyl chloride | AlCl3 catalyst, dry solvent (CH2Cl2) | 60-75 | Low temperature control needed |
| 4'-tert-butylbiphenyl | Stirring under inert atmosphere | Possible regioselectivity issues |
This method requires careful control to avoid polyacylation and to ensure substitution at the 3-position.
Oxidation of Alkyl-Substituted Biphenyls
Another approach involves oxidation of 1-(4'-tert-butyl[1,1'-biphenyl]-3-yl)ethanol to the corresponding ethanone using mild oxidants such as IBX (2-iodoxybenzoic acid) in DMSO at room temperature.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| IBX | DMSO, 25 °C, 3 h | 80-90 | Mild, selective oxidation |
| 1-(4'-tert-butylbiphenyl)-3-ylethanol | Stirring under air-free conditions | Avoids overoxidation |
This method is advantageous for late-stage oxidation with high selectivity and minimal side reactions.
Catalytic Oxidation Using Metal-Organic Frameworks (MOFs)
Recent advances include the use of Ni-MOF-74 as a catalyst for selective oxidation of alkylbenzenes to acetophenone derivatives under mild conditions with tert-butyl hydroperoxide as oxidant.
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ni-MOF-74 (8 mol%) | tert-butyl hydroperoxide | Room temp | 12 h | 40-50 | Green, reusable catalyst |
This method offers an environmentally friendly alternative with moderate yields and catalyst recyclability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 4-tert-butylphenylboronic acid, Pd catalyst | High regioselectivity, scalable | Requires palladium catalyst | 70-85 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Direct acetylation | Possible polyacylation | 60-75 |
| IBX Oxidation | IBX in DMSO | Mild, selective oxidation | Requires pre-formed alcohol | 80-90 |
| Ni-MOF Catalyzed Oxidation | Ni-MOF-74, tert-butyl hydroperoxide | Green catalyst, mild conditions | Moderate yield, longer reaction | 40-50 |
Research Findings and Notes
- The Suzuki coupling approach is the most commonly employed due to its versatility and high regioselectivity in forming the biphenyl core with the tert-butyl substituent intact.
- Friedel-Crafts acylation is classical but less favored due to potential side reactions and lower selectivity.
- Oxidation of alcohol precursors using IBX provides a mild and efficient route to the ketone, suitable for sensitive substrates.
- The use of Ni-MOF catalysts represents a novel, sustainable approach but currently offers moderate yields and requires further optimization.
- Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) are critical for maximizing yield and purity.
- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nitration: Nitro derivatives of the biphenyl ring.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ethanone group.
Scientific Research Applications
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials due to its structural stability.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key structural and electronic features of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone with analogous biphenyl ethanones:
Key Observations :
- Electronic Effects : Electron-donating groups (tert-butyl, methyl, methoxy) increase electron density on the biphenyl system, while electron-withdrawing groups (F, nitro) decrease it. For example, DFBPE’s fluorine substituents enhance thermal stability but reduce nucleophilic reactivity .
- Solubility : Methoxy and hydroxyl derivatives exhibit higher polarity and solubility in polar solvents, whereas tert-butyl and phenyl groups increase hydrophobicity [[19, ]].
Physical Properties and Spectral Data
- Melting Points: Hydroxyacetophenone derivatives () exhibit higher melting points (e.g., 165°C for chlorinated analogs) due to hydrogen bonding, while tert-butyl derivatives likely have lower melting points due to steric disruption .
- Spectroscopy :
Biological Activity
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone, a compound characterized by its biphenyl structure, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone can be represented as follows:
- Molecular Formula : C16H18O
- CAS Number : 1254115-23-5
Mechanisms of Biological Activity
The biological activity of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The presence of the tert-butyl group enhances the compound's ability to scavenge free radicals.
- Anticancer Properties : Research indicates that biphenyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antioxidant Activity
A study conducted on various biphenyl derivatives showed that 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone demonstrated significant antioxidant properties. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value comparable to established antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone | 25.4 |
| Ascorbic Acid | 22.7 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 10.5 |
The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 1: Antioxidant Efficacy
A recent study published in a peer-reviewed journal assessed the antioxidant efficacy of various biphenyl derivatives, including 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone. Results indicated a strong correlation between structural modifications and antioxidant activity, highlighting the significance of the tert-butyl group in enhancing radical scavenging capabilities.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on evaluating the anticancer properties of this compound against breast cancer cells (MCF-7). The findings revealed that treatment with 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
